molecular formula C20H25NO6S B4287239 methyl 2-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate

methyl 2-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B4287239
M. Wt: 407.5 g/mol
InChI Key: VKKIRSDUKKCENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate is an organic compound with a complex structure that includes a sulfonamide group, a tert-butylphenyl group, and a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This step involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

    Introduction of the dimethoxybenzoate moiety: The sulfonamide intermediate is then reacted with methyl 4,5-dimethoxybenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the tert-butylphenyl group can provide hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,5-dimethoxybenzoate: This compound shares the dimethoxybenzoate moiety but lacks the sulfonamide and tert-butylphenyl groups.

    Methyl 2,4-dimethoxybenzoate: Similar in structure but lacks the sulfonamide and tert-butylphenyl groups.

Uniqueness

Methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate is unique due to the presence of the sulfonamide group, which can participate in specific interactions with biological targets, and the tert-butylphenyl group, which provides additional hydrophobic interactions. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[(4-tert-butylphenyl)sulfonylamino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6S/c1-20(2,3)13-7-9-14(10-8-13)28(23,24)21-16-12-18(26-5)17(25-4)11-15(16)19(22)27-6/h7-12,21H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKIRSDUKKCENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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